molecular formula C6H14N2 B054143 (1R,2R)-(-)-1,2-Diaminocyclohexane CAS No. 1121-22-8

(1R,2R)-(-)-1,2-Diaminocyclohexane

Cat. No.: B054143
CAS No.: 1121-22-8
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-PHDIDXHHSA-N
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Description

(1R,2R)-(-)-1,2-Diaminocyclohexane is a chiral diamine compound with the molecular formula C6H14N2. It is an important building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts. The compound exists as a pair of enantiomers, with the (1R,2R)-(-) form being one of them. Its unique stereochemistry makes it valuable in asymmetric synthesis and various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,2R)-(-)-1,2-Diaminocyclohexane can be synthesized through several methods. One common approach involves the reduction of the corresponding dinitro compound. For example, the reduction of trans-1,2-dinitrocyclohexane using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the catalytic hydrogenation of trans-1,2-dinitrocyclohexane using Raney nickel as the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process typically includes the reduction of trans-1,2-dinitrocyclohexane under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-(-)-1,2-Diaminocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R)-(-)-1,2-Diaminocyclohexane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: The compound is used in the synthesis of anticancer agents and other therapeutic compounds.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-(-)-1,2-Diaminocyclohexane involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation of chiral products. The compound’s chiral nature allows it to induce asymmetry in the reactions it catalyzes, leading to the formation of enantiomerically pure products . The molecular targets and pathways involved depend on the specific application and the nature of the reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which makes it highly valuable in asymmetric synthesis. Its ability to form stable chiral complexes with metal ions distinguishes it from other diamines and enhances its utility in various catalytic processes .

Biological Activity

(1R,2R)-(-)-1,2-Diaminocyclohexane, commonly referred to as DACH, is a chiral diamine that has garnered significant attention in medicinal chemistry, particularly for its role as a ligand in platinum-based anticancer drugs. The compound exhibits various biological activities, primarily through its interaction with metal complexes, which have been explored extensively in cancer treatment.

  • Molecular Formula : C6_6H14_{14}N2_2
  • Molecular Weight : 114.19 g/mol
  • Density : 0.9 g/cm³
  • Melting Point : 41-45 °C
  • Boiling Point : 193.6 °C
  • Flash Point : 76 °C

The biological activity of this compound primarily stems from its ability to form stable complexes with platinum(II) and platinum(IV) ions. These complexes have shown promising antitumor activity due to their ability to induce apoptosis in cancer cells through various mechanisms:

  • DNA Interaction : DACH-platinum complexes can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription.
  • Cell Cycle Arrest : These complexes can cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
  • Induction of Apoptosis : By disrupting mitochondrial function and activating caspases, DACH-platinum complexes promote programmed cell death in malignant cells.

Antitumor Activity

Numerous studies have evaluated the antitumor efficacy of DACH-based platinum complexes:

  • A study demonstrated that the complex (1R,2R)-N(1)-(2-butyl)-1,2-cyclohexanediamine-N,N'platinum(II) exhibited significant antitumor effects with lower toxicity compared to traditional agents like cisplatin and oxaliplatin .
  • Another investigation highlighted that isomeric forms of DACH-Pt(IV) complexes showed varying degrees of efficacy against different cancer cell lines, with the (R,R)-DACH-Pt(IV) complex being notably effective against leukemia L1210 cells .

Study 1: Pharmacokinetics of DACH-Platinum Complexes

In a comparative study involving rabbits, the pharmacokinetics of (1R,2R-diaminocyclohexane)oxalatoplatinum(II) (1-OHP) was assessed against cisplatin. The results indicated that 1-OHP had lower tissue platinum levels across several organs and exhibited a more favorable plasma decay profile compared to cisplatin. This suggests reduced nephrotoxicity and potentially better therapeutic outcomes .

Study 2: Cytotoxicity in Cancer Models

A series of experiments evaluated the cytotoxic effects of various DACH-platinum derivatives on human cancer cell lines. The results showed that compounds incorporating DACH as a ligand were generally more effective than their non-DACH counterparts, emphasizing the importance of the chiral center in enhancing biological activity .

Data Summary Table

Compound TypeActivity LevelToxicity LevelReference
(1R,2R)-N(1)-(2-butyl)-DACH-Pt(II)HighLow
(1R,2R)-DACH-Pt(IV)ModerateModerate
CisplatinHighHigh
OxaliplatinModerateModerate

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing enantiopure (1R,2R)-(-)-1,2-diaminocyclohexane?

Enantiopure synthesis typically involves resolution of racemic mixtures using chiral resolving agents like L-tartaric acid, which forms diastereomeric salts. The (1R,2R) enantiomer is isolated via fractional crystallization . Key parameters include pH control, solvent polarity (e.g., water/methanol mixtures), and temperature gradients during crystallization to optimize yield and enantiomeric excess (ee >99%) .

Q. How can researchers verify enantiomeric purity and structural integrity?

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers. Retention time differences confirm ee .
  • Polarimetry : Measure specific rotation ([α]D = -24.5° at 26.5°C in 1N HCl), ensuring consistency with literature values .
  • NMR : Analyze coupling constants (e.g., trans-diaxial protons in cyclohexane ring) and compare with simulated spectra .

Q. What safety protocols are essential for handling this compound?

  • Storage : Store at 2–8°C in airtight containers to prevent oxidation or moisture absorption .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to its corrosivity (GHS Hazard Category: Causes severe skin burns) .
  • Waste Disposal : Neutralize with dilute acetic acid before disposal to avoid amine-related toxicity .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric catalysis?

The rigid cyclohexane backbone and vicinal diamine groups enable chelation to transition metals (e.g., Pd, Ti), creating chiral environments. For example:

  • Palladium-Catalyzed Buchwald-Hartwig Amination : The ligand’s C₂-symmetric geometry directs substrate approach, achieving kinetic resolution (up to 90% ee) .
  • Titanium Complexes : Used in asymmetric alkylation of aldehydes, where steric effects from substituents on nitrogen (e.g., phosphoramide derivatives) amplify selectivity .

Q. What strategies resolve solubility challenges in polar reaction media?

  • Salt Formation : React with L-tartaric acid to form water-soluble salts (e.g., (1R,2R)-diaminocyclohexane L-tartrate) for use in aqueous or methanol/water systems .
  • Co-solvent Systems : Use binary solvents (e.g., methanol + water) to enhance solubility. Data show solubility increases with methanol fraction (e.g., 0.4–0.6 mol fraction at 298 K) .

Q. How can this compound be utilized in supramolecular self-assembly?

Derivatives like dilauroyl amides form thermoreversible gels in organic solvents (hexane, DMSO) via H-bonding and van der Waals interactions. The trans-1,2-diamine configuration promotes linear aggregation, enabling nanoscale fibril formation .

Q. Methodological Insights

Optimizing Schiff base synthesis with this compound

  • Reaction Conditions : React with aldehydes (e.g., salicylaldehyde) in ethanol under reflux (2–4 hr). Use stoichiometric ratios (1:2 diamine:aldehyde) to avoid mono-substitution byproducts .
  • Characterization : Confirm imine formation via FT-IR (C=N stretch at ~1620 cm⁻¹) and ¹H NMR (disappearance of NH₂ signals) .

Analyzing thermodynamic properties in solvent systems

  • Solubility Modeling : Use the Apelblat equation to correlate solubility with temperature. For methanol/water mixtures, ΔsolH ranges from +15 to +25 kJ/mol, indicating endothermic dissolution .
  • Activity Coefficients : Calculate via NRTL model to predict phase behavior in crystallization processes .

Q. Contradictions and Resolutions

  • CAS Number Variability : 20439-47-8 (enantiopure) vs. 694-83-7 (cis/trans mixture). Confirm enantiomeric form via optical rotation .
  • Melting Point Range : 40–45°C discrepancies arise from polymorphic forms or residual solvent. Use DSC to identify pure phases .

Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine
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InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSJXIUAHEKJCMH-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC(C(C1)N)N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID60883654
Record name trans-1,2-Diaminocyclohexane
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name trans-1,2-Diaminocyclohexane
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CAS No.

20439-47-8, 1121-22-8
Record name (-)-trans-1,2-Diaminocyclohexane
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Record name 1,2-Diaminocyclohexane, trans-
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Record name 1,2-Diaminocyclohexane, (-)-
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Record name 1,2-Cyclohexanediamine, (1R,2R)-rel-
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Record name (±)-trans-1,2-Cyclohexanediamine
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Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
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Synthesis routes and methods II

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1R,2R)-(-)-1,2-Diaminocyclohexane
(1R,2R)-(-)-1,2-Diaminocyclohexane
(1R,2R)-(-)-1,2-Diaminocyclohexane
(1R,2R)-(-)-1,2-Diaminocyclohexane
(1R,2R)-(-)-1,2-Diaminocyclohexane

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